molecular formula C19H19N3O3S B15107560 2-(acetylamino)-N-(4-methoxyphenethyl)-1,3-benzothiazole-6-carboxamide

2-(acetylamino)-N-(4-methoxyphenethyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B15107560
M. Wt: 369.4 g/mol
InChI Key: LAKOWSFOOJGXTL-UHFFFAOYSA-N
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Description

2-(acetylamino)-N-(4-methoxyphenethyl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes an acetylamino group, a methoxyphenethyl group, and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylamino)-N-(4-methoxyphenethyl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Acetylamino Group: This step involves the acetylation of the amino group on the benzothiazole ring using acetic anhydride or acetyl chloride.

    Attachment of the Methoxyphenethyl Group: This can be done through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with 4-methoxyphenethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(acetylamino)-N-(4-methoxyphenethyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(acetylamino)-N-(4-methoxyphenethyl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-N-(4-methoxyphenethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetylamino-3-(4-methoxy-phenyl)-acrylic acid
  • 4-methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 2-(acetylamino)-N-(4-methoxyphenethyl)-1,3-benzothiazole-6-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its benzothiazole ring imparts specific chemical properties that make it suitable for various research and industrial applications.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-acetamido-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C19H19N3O3S/c1-12(23)21-19-22-16-8-5-14(11-17(16)26-19)18(24)20-10-9-13-3-6-15(25-2)7-4-13/h3-8,11H,9-10H2,1-2H3,(H,20,24)(H,21,22,23)

InChI Key

LAKOWSFOOJGXTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

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